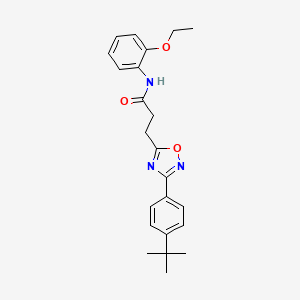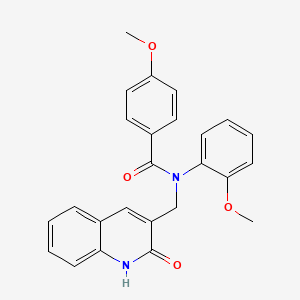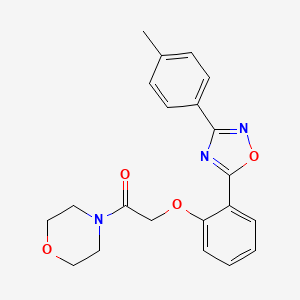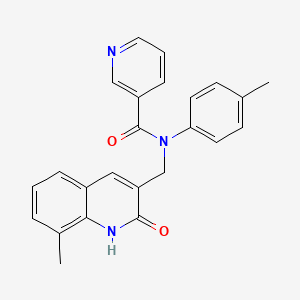![molecular formula C21H21N5O B7695023 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide, also known as IQ-1S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology. This compound has been synthesized using a variety of methods and has been shown to have promising effects on various biochemical and physiological processes. In
Applications De Recherche Scientifique
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide: belongs to the class of pyrazolo[3,4-b]quinolines , which exhibit intriguing structural features and potential biological activities . These compounds can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer.
Structure: The compound’s structure consists of a pyrazole ring fused with a quinoline ring, resulting in a bicyclic heterocycle (Figure 1). Its close resemblance to purine bases like adenine and guanine has attracted significant interest in medicinal chemistry.
!Compound Structure
Synthesis
Various synthetic methods have been employed to access these compounds. Notably, starting from either a preformed pyrazole or pyridine, researchers have achieved successful syntheses. For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908, while Bulow later prepared N-phenyl-3-methyl substituted derivatives .
Biomedical Applications
Let’s explore the diverse applications of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide:
Anticancer Properties: Studies have investigated its potential as an anticancer agent due to its structural similarity to purine bases. Researchers have explored its effects on cell proliferation, apoptosis, and tumor growth inhibition.
Kinase Inhibition: The compound’s kinase inhibitory activity has drawn attention. It may modulate critical signaling pathways involved in cell growth, differentiation, and survival.
Anti-inflammatory Effects: Given its heterocyclic nature, it could exhibit anti-inflammatory properties. Researchers have explored its impact on inflammatory mediators and cytokines.
Antimicrobial Activity: The compound’s unique structure suggests potential antimicrobial effects. Investigations have focused on its activity against bacteria, fungi, and viruses.
Neuroprotective Potential: Considering its resemblance to purines, it might influence neuronal function. Neuroprotective studies have explored its effects on neurodegenerative diseases.
Metabolic Disorders: Researchers have investigated its role in metabolic disorders such as diabetes and obesity. Its impact on glucose homeostasis and lipid metabolism is of interest.
Cardiovascular Applications: The compound’s cardiovascular effects, including vasodilation and antiplatelet activity, warrant further exploration.
Drug Design and Optimization: Finally, its structural motifs could inspire novel drug design strategies. Researchers continue to explore modifications for enhanced pharmacological properties.
Propriétés
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-13(2)12-26-20-17(10-16-9-14(3)6-7-18(16)23-20)19(25-26)24-21(27)15-5-4-8-22-11-15/h4-11,13H,12H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGMEWQZWLLIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CN=CC=C4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

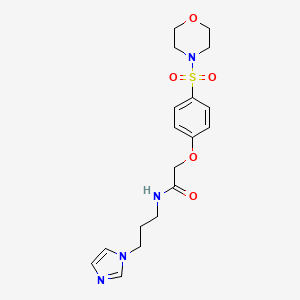
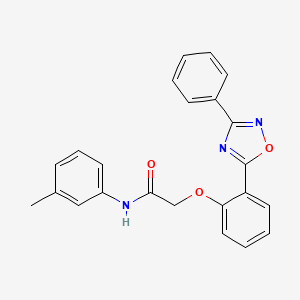
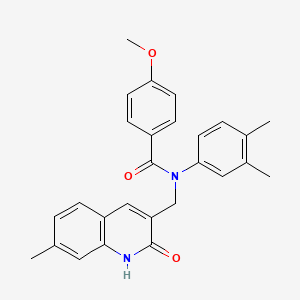


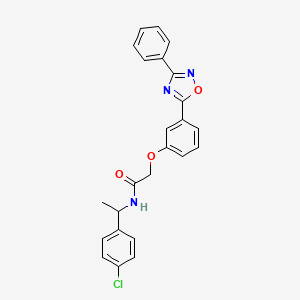
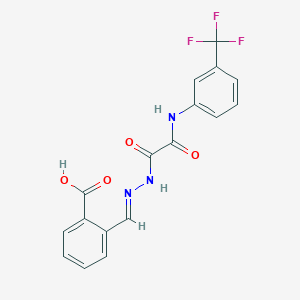
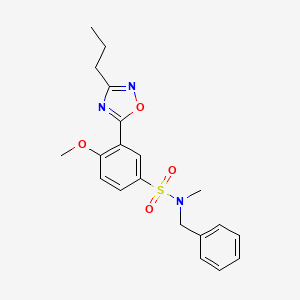
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
